4-Chloro-2-(2-methylpropoxy)aniline
Overview
Description
4-Chloro-2-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a 2-methylpropoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-(2-methylpropoxy)aniline involves the reaction of 4-chloroaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Chloroaniline+2-Methylpropyl Bromide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-methylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. For example, the presence of the chlorine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the 2-methylpropoxy group, making it less sterically hindered.
2-Methylpropoxyaniline: Lacks the chlorine atom, affecting its reactivity and binding properties.
4-Bromo-2-(2-methylpropoxy)aniline: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical reactivity.
Uniqueness
4-Chloro-2-(2-methylpropoxy)aniline is unique due to the combination of the chlorine atom and the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions.
Properties
IUPAC Name |
4-chloro-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIEYMGOJJTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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